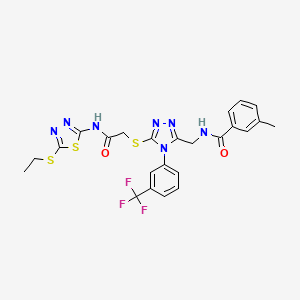

ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

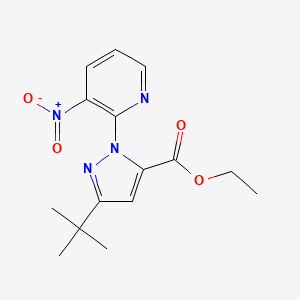

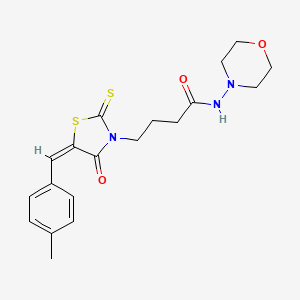

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure. Let’s break it down:

- Ethyl Group (C2H5) : The ethyl group (CH3CH2-) is attached to the pyrazole ring, providing a lipophilic character.

- Tert-Butyl Group (C(CH3)3) : The tert-butyl group is located at the 3-position of the pyrazole ring. It contributes to steric hindrance and influences the compound’s reactivity.

- Nitro Group (NO2) : The nitro group is attached to the 1-position of the pyridine ring. It imparts electron-withdrawing properties.

- Pyrazole Ring : The pyrazole ring (1H-pyrazole) is a five-membered heterocyclic ring containing nitrogen atoms. It plays a crucial role in the compound’s biological activity.

Synthesis Analysis

The synthesis of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate involves several steps, including condensation reactions, cyclization, and esterification. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the compound’s synthesis is essential for drug development and agrochemical applications.

Molecular Structure Analysis

The compound’s molecular formula is C15H18N4O4 . Its three-dimensional structure reveals the spatial arrangement of atoms, affecting its interactions with biological targets. Computational methods, such as density functional theory (DFT), elucidate bond lengths, angles, and electronic properties.

Chemical Reactions Analysis

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate participates in various chemical reactions:

- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding the corresponding acid and alcohol.

- Reduction of Nitro Group : Reduction of the nitro group can lead to the corresponding amine, altering the compound’s properties.

- Substitution Reactions : The tert-butyl group may undergo nucleophilic substitution reactions, affecting the overall reactivity.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is an important physical property, influencing its solid-state behavior.

- Solubility : Investigating solubility in various solvents helps understand its formulation potential.

- UV-Vis Spectra : UV-Vis absorption spectra reveal electronic transitions.

- Stability : Assessing stability under different conditions (pH, temperature) informs storage guidelines.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Remediation

Biodegradation and Fate in Soil and Groundwater

Research on compounds such as ethyl tert-butyl ether (ETBE), a gasoline oxygenate related to the compound , highlights the biodegradation potential and environmental fate in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with pathways involving hydroxylation and subsequent formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020).

Chemical Synthesis and Industrial Applications

Synthetic Routes and Industrial Production

Studies on the synthetic routes of pharmaceuticals highlight the importance of specific organic compounds in facilitating complex synthesis processes. For example, the synthesis of vandetanib, an anticancer drug, involves intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, showcasing the critical role of sophisticated organic synthesis in drug development (Mi, 2015).

Toxicology and Environmental Health

Toxicological Review of Oxygenates

Ethyl tert-butyl ether (ETBE), similar in structure to the compound of interest, has been extensively reviewed for its toxicological effects. Such reviews are crucial for understanding the health implications of chemical exposure and informing regulatory decisions regarding their use in consumer products and environmental contamination (Mcgregor, 2007).

Advanced Material Development

Polymer Membranes for Purification

The use of polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, for the purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol/MTBE mixtures via pervaporation demonstrates the intersection of organic chemistry and materials science. This research is vital for improving industrial processes and environmental remediation efforts (Pulyalina et al., 2020).

Safety And Hazards

- Toxicity : Evaluate acute and chronic toxicity. Animal studies and in vitro assays provide toxicity data.

- Handling Precautions : Proper lab practices are crucial due to potential hazards.

- Environmental Impact : Consider environmental persistence and effects.

Zukünftige Richtungen

Researchers should explore:

- Biological Activity : Investigate pharmacological effects (e.g., anti-inflammatory, antimicrobial).

- Structure-Activity Relationship (SAR) : Modify substituents to optimize activity.

- Formulation : Develop dosage forms (tablets, injections) for clinical use.

Eigenschaften

IUPAC Name |

ethyl 5-tert-butyl-2-(3-nitropyridin-2-yl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-5-23-14(20)11-9-12(15(2,3)4)17-18(11)13-10(19(21)22)7-6-8-16-13/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQJKDJUDMPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)[N+](=O)[O-])C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)